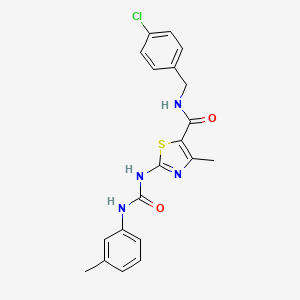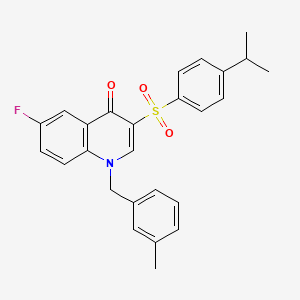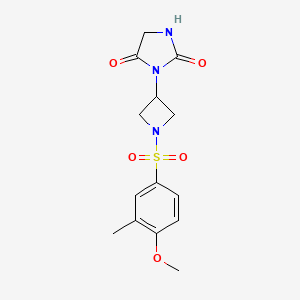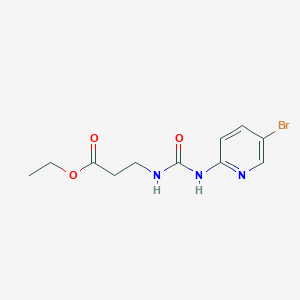
N-(3-(6-morpholinopyridazin-3-yl)phenyl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds involves the use of 3-amino-4-cyano-2-thiophenecarboxamides as versatile synthons for the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles and thieno[3,4-b]pyridine-7-carboxamides . The reaction involves heating thiophene-2-carboxamides in formic acid . Another method involves the use of three successive direct lithiations and a bromination reaction starting from thiophene .Molecular Structure Analysis
The molecular structure of this compound includes a thiophene ring, which is a five-membered heteroaromatic compound containing a sulfur atom . The compound also contains a morpholinopyridazinyl group and a phenyl group attached to the thiophene ring via a carboxamide linkage.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . Another reaction involves the synthesis of thienopyrimidine-4-one derivatives by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid .Applications De Recherche Scientifique
Synthesis and Transformations
N-(3-(6-morpholinopyridazin-3-yl)phenyl)thiophene-2-carboxamide has been involved in various synthetic processes and transformations. For example, Dyachenko and Vovk (2012) conducted a study on the synthesis of new 3-oxo(thioxo)-1-phenyl-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxylic acid derivatives. They utilized a compound structurally similar to N-(3-(6-morpholinopyridazin-3-yl)phenyl)thiophene-2-carboxamide in their synthesis process (Dyachenko & Vovk, 2012).
Crystal Structure and Biological Activity
Studies have been conducted on compounds related to N-(3-(6-morpholinopyridazin-3-yl)phenyl)thiophene-2-carboxamide, focusing on their crystal structure and biological activity. Lu et al. (2017) synthesized a compound with a similar structure and investigated its crystal structure and inhibition on cancer cell lines (Lu et al., 2017). Similarly, Ji et al. (2018) studied another related compound's crystal structure and its inhibitory capacity against certain cancer cell lines (Ji et al., 2018).
Antimicrobial and Antitumour Activities
A series of compounds structurally related to N-(3-(6-morpholinopyridazin-3-yl)phenyl)thiophene-2-carboxamide have been synthesized and tested for antimicrobial and antitumour activities. Desai, Dodiya, and Shihora (2011) synthesized N-{5-[(2-chlorophenyl)methylene]-2-(4-hydroxyphenyl]-4-oxo(1,3-thiazolidin-3-yl)}{4-[2-(4-methylphenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl}carboxamides and evaluated their activities against various bacteria and fungi (Desai, Dodiya, & Shihora, 2011).
Enzyme Inhibitory Activity
Kausar et al. (2021) designed and synthesized thiophene-2-carboxamide Schiff base derivatives, exploring their potential as cholinesterase inhibitors and antioxidants. These compounds are structurally similar to N-(3-(6-morpholinopyridazin-3-yl)phenyl)thiophene-2-carboxamide and demonstrated significant enzyme inhibitory activities (Kausar et al., 2021).
Anticancer and Antioxidant Activities
Yeşilkaynak et al. (2017) synthesized a novel thiourea derivative related to N-(3-(6-morpholinopyridazin-3-yl)phenyl)thiophene-2-carboxamide and its metal complexes. These compounds were characterized and evaluated for their anticancer and antioxidant activities (Yeşilkaynak et al., 2017).
Antimycobacterial Activity
Mann et al. (2021) reported on the synthesis of Nα-2-thiophenoyl-phenylalanine-2-morpholinoanilide enantiomers and their antimycobacterial activity, using a compound structurally similar to N-(3-(6-morpholinopyridazin-3-yl)phenyl)thiophene-2-carboxamide (Mann et al., 2021).
Propriétés
IUPAC Name |
N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2S/c24-19(17-5-2-12-26-17)20-15-4-1-3-14(13-15)16-6-7-18(22-21-16)23-8-10-25-11-9-23/h1-7,12-13H,8-11H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNCAYEBUZAGQKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(6-morpholinopyridazin-3-yl)phenyl)thiophene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-cyanocyclohexyl)-2-{[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]sulfanyl}acetamide](/img/structure/B2955662.png)
![N~4~-(3,5-dimethylphenyl)-N~6~-(3-methylbutyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2955664.png)
![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-propylpentanamide](/img/structure/B2955665.png)



![2,4-Dimethyl-6-{[1-(pyrimidine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2955675.png)
![2-{(E)-[(2,5-difluorophenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2955678.png)
![2-[[1-(5-Fluoropyrimidin-2-yl)piperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2955679.png)

![1-[(2S)-2-[(3,5-Dimethyl-1,2,4-triazol-1-yl)methyl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2955681.png)

![1-(2-bromophenyl)-4-(1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2955683.png)
